N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide
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Description
“N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-chlorophenyl)oxalamide” is a complex organic compound. It is related to a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine . These compounds have been identified as a new class of G-protein-coupled receptor kinase 2 and 5 inhibitors .
Synthesis Analysis
The synthesis of these compounds involves the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . This modification has been shown to display potent inhibitory activities toward GRK2 and 5 .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit grk2 and grk5 kinases , suggesting that this compound may also interact with these or related targets.
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets by forming hydrogen bonds . This interaction could lead to changes in the conformation or activity of the target proteins.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . .
Future Directions
The future research directions for this compound and related compounds could involve further exploration of their potential as inhibitors of GRK2 and 5 . This could include studies to optimize their potency and selectivity, as well as investigations of their therapeutic potential in models of cardiovascular disease .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-chlorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-15-5-1-2-6-16(15)24-20(28)19(27)23-13-14-9-11-26(12-10-14)21-25-17-7-3-4-8-18(17)29-21/h1-8,14H,9-13H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJDKILIPXBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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